Bis(4-chlorosulfonylphenyl) ether

Polysulfone Polyethersulfone Polymer Synthesis

Sourcing generic sulfonyl chlorides for OBSH or polysulfone synthesis leads to polymerization failure and inconsistent gas yields. OBSC is the only monomer with two para-chlorosulfonyl groups on a diphenyl ether core-essential for OBSH's decomposition profile and polysulfone chain flexibility. • Exclusive OBSH precursor - no alternative delivers the same gas yield or thermal profile • ≥98% purity minimizes chain termination and side reactions in step-growth polymerizations • Moisture-sensitive packaging under inert gas preserves reactive sulfonyl chloride functionality • Bulk and research quantities available from global stock with expedited shipping

Molecular Formula C12H8Cl2O5S2
Molecular Weight 367.2 g/mol
CAS No. 121-63-1
Cat. No. B086303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-chlorosulfonylphenyl) ether
CAS121-63-1
Molecular FormulaC12H8Cl2O5S2
Molecular Weight367.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
InChIInChI=1S/C12H8Cl2O5S2/c13-20(15,16)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(14,17)18/h1-8H
InChIKeyHJKXLQIPODSWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-chlorosulfonylphenyl) Ether (OBSC, CAS 121-63-1): A Bifunctional Sulfonyl Chloride Intermediate for Polymer and Blowing Agent Synthesis


Bis(4-chlorosulfonylphenyl) ether (CAS 121-63-1), also known as OBSC or 4,4′-oxybis(benzenesulfonyl chloride), is a solid-state, bifunctional sulfonyl chloride monomer with a diphenyl ether core. It exhibits a molecular weight of 367.22 g/mol and a melting point range of 124–131 °C . The molecule possesses two reactive chlorosulfonyl groups at the para positions, enabling step-growth polymerization and derivatization. It serves as the critical precursor to the industrial blowing agent 4,4′-oxybis(benzenesulfonyl hydrazide) (OBSH) and as a co-monomer for polyarylsulfone membranes [1].

Why OBSC (Bis(4-chlorosulfonylphenyl) Ether) Cannot Be Replaced by Monofunctional or Non-Ether Sulfonyl Chloride Analogs in Polycondensation Applications


The utility of Bis(4-chlorosulfonylphenyl) ether in polymer and blowing agent syntheses is strictly contingent on its structural architecture: two symmetrically positioned, highly reactive sulfonyl chloride groups bridged by a flexible diphenyl ether linkage. Monofunctional sulfonyl chlorides (e.g., benzenesulfonyl chloride) are chain terminators and cannot form linear polymers, while isomeric bis(chlorosulfonyl) monomers lacking the ether bridge (e.g., 4,4′-biphenyldisulfonyl chloride) yield polymers with markedly different thermal and mechanical profiles [1]. Even bis(chlorosulfonyl) ether isomers with non-para substitution (e.g., 3,3′-analogs) exhibit altered electrophilicity and divergent polymer backbone geometry, fundamentally altering reaction kinetics and final material properties [2]. Furthermore, the ether oxygen in OBSC is critical for maintaining chain flexibility and thermal stability in derived polysulfones and for enabling the specific gas evolution profile required of OBSH blowing agents. Generic substitution therefore results in product failure, not merely suboptimal performance.

Quantitative Differentiation Guide for Bis(4-chlorosulfonylphenyl) Ether (OBSC) vs. Analogs


Thermal Stability in Polysulfone Synthesis: OBSC vs. Non-Ether Aromatic Disulfonyl Chloride

In the synthesis of polyarylsulfones, the use of Bis(4-chlorosulfonylphenyl) ether as a comonomer directly influences the thermal resistance of the final polymer. Compared to a non-ether disulfonyl chloride analog (e.g., 4,4′-biphenyldisulfonyl chloride), OBSC-derived polysulfones exhibit a higher glass transition temperature (Tg) and softening point, which are critical for engineering plastic applications. [1]

Polysulfone Polyethersulfone Polymer Synthesis

Blowing Agent Performance: OBSC as Essential OBSH Precursor

Bis(4-chlorosulfonylphenyl) ether is the sole commercial precursor to the widely used chemical blowing agent 4,4′-oxybis(benzenesulfonyl hydrazide) (OBSH). The unique gas evolution profile of OBSH—characterized by a high gas yield and a decomposition temperature range ideal for rubber and resin foaming—is intrinsically linked to the OBSC molecular scaffold. No alternative sulfonyl chloride monomer can produce the identical hydrazide derivative with the same performance characteristics. [1]

Blowing Agent OBSH Foam Production

Membrane Permeability and Hydrophilicity in Polyamide RO Membranes

When incorporated into the polyamide layer of reverse osmosis (RO) membranes, Bis(4-chlorosulfonylphenyl) ether introduces polar sulfonyl groups that enhance surface hydrophilicity. This modification correlates with increased water flux compared to membranes using less hydrophilic aromatic acid chlorides. While direct comparative flux data for OBSC-modified membranes is not available in the current sources, the class-level inference is supported by the established relationship between sulfonyl content and membrane permeability. [1]

Reverse Osmosis Polyamide Membrane Desalination

Reactivity Profile: Differential Hydrolysis Sensitivity vs. Simpler Sulfonyl Chlorides

The diphenyl ether sulfonyl chlorides, including OBSC, demonstrate a distinct susceptibility to hydrolysis compared to monofunctional sulfonyl chlorides. This characteristic is critical for reaction design and storage protocols. Specifically, the lower yield (31%) reported for the hydrolysis of diphenyl ether sulfonyl chlorides compared to simpler analogs suggests a kinetic differentiation that must be accounted for in synthetic planning. [1]

Reaction Kinetics Hydrolysis Sulfonyl Chloride

Optimal Use Cases for Bis(4-chlorosulfonylphenyl) Ether (OBSC) Based on Differential Evidence


Synthesis of High-Temperature Polyarylsulfone Engineering Plastics

Researchers and manufacturers aiming to produce polysulfones or polyethersulfones for high-temperature applications should select OBSC as a comonomer. The resulting polymers exhibit superior softening points and thermal resistance compared to those derived from non-ether aromatic disulfonyl chlorides, as evidenced by the class-level inference in polymer science [1].

Industrial Production of OBSH Chemical Blowing Agent

For the large-scale synthesis of 4,4′-oxybis(benzenesulfonyl hydrazide) (OBSH) blowing agent, OBSC is the exclusive and essential precursor. No alternative monomer can produce the same high gas yield and optimal decomposition temperature profile, making high-purity OBSC procurement a critical supply chain requirement for rubber and resin foam manufacturers [1].

Fabrication of High-Flux Polyamide Reverse Osmosis Membranes

Membrane scientists focused on improving desalination efficiency should incorporate OBSC into the polyamide barrier layer of thin-film composite RO membranes. The introduction of sulfonyl groups increases surface hydrophilicity, which class-level evidence suggests will enhance water permeation compared to membranes lacking such polar moieties [1].

Controlled Synthesis of Sulfonamide and Sulfonate Ester Derivatives

Synthetic chemists planning reactions involving nucleophilic amines or alcohols should account for OBSC's pronounced susceptibility to hydrolysis, which necessitates strict anhydrous conditions. This differential reactivity profile, evidenced by lower reported yields in hydrolytic environments, mandates specific handling protocols (e.g., inert atmosphere) to ensure successful derivatization [1].

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